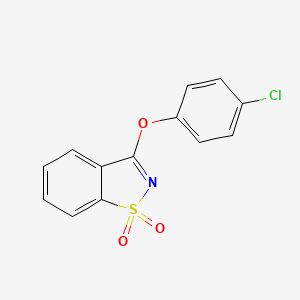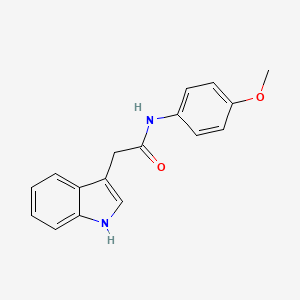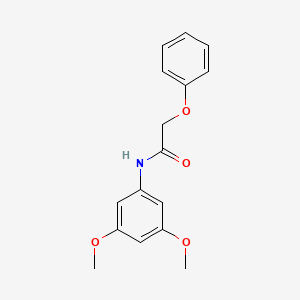![molecular formula C22H25NO4 B5761520 N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5761520.png)
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide, also known as BDP-12, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide acts as a sigma-1 receptor agonist, which is a type of protein found in the brain and other tissues. Activation of the sigma-1 receptor has been shown to have a variety of effects, including modulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide has been shown to have a variety of biochemical and physiological effects, including modulation of calcium signaling, inhibition of cell proliferation, and induction of apoptosis. N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide has also been shown to have neuroprotective effects in animal models of neurological disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide is its high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation is that N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide, including:
1. Development of more potent and selective sigma-1 receptor agonists based on the structure of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide.
2. Investigation of the role of the sigma-1 receptor in various disease states, including neurodegenerative diseases and cancer.
3. Development of new drug candidates based on the structure of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide for the treatment of neurological and oncological disorders.
4. Study of the pharmacokinetics and pharmacodynamics of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide in animal models and humans.
5. Investigation of the potential use of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide as a therapeutic agent for various diseases.
Conclusion:
Overall, N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide is a promising compound with potential applications in various fields, particularly in neuroscience and cancer research. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide.
Métodos De Síntesis
The synthesis of N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide involves several steps, including the reaction of 1,3-benzodioxole with 4-bromophenol to form 4-(1,3-benzodioxol-5-yloxy)phenol. This is then reacted with 3-cyclohexylpropionyl chloride in the presence of a base to form N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide has been shown to have potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide has been used as a tool to study the role of the sigma-1 receptor in the brain. In cancer research, N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide has been shown to inhibit the growth of cancer cells in vitro. In drug discovery, N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide has been used as a starting point for the development of new drugs.
Propiedades
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c24-22(13-6-16-4-2-1-3-5-16)23-17-7-9-18(10-8-17)27-19-11-12-20-21(14-19)26-15-25-20/h7-12,14,16H,1-6,13,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKFXXOESJUJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)

![ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5761489.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)

amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)

![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)
